N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE
Description
N-[3-Chloro-4-(3-nitrobenzamido)phenyl]-3-nitrobenzamide is a benzamide derivative featuring a chloro substituent at the 3-position and dual nitrobenzamido groups at the 4- and 3-positions of the aromatic rings.
Properties
IUPAC Name |
N-[3-chloro-4-[(3-nitrobenzoyl)amino]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O6/c21-17-11-14(22-19(26)12-3-1-5-15(9-12)24(28)29)7-8-18(17)23-20(27)13-4-2-6-16(10-13)25(30)31/h1-11H,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIAVJYWPKKORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE can be achieved through a multi-step process. One common method involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as a solvent. This reaction yields the desired bis amide compound with good purity and yield . The compound is characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents like acetic acid or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include amines (from reduction) and substituted derivatives (from nucleophilic substitution).
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-CHLORO-4-(3-NITROBENZAMIDO)PHENYL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its biological activity by interacting with enzymes and receptors. The exact molecular pathways and targets are still under investigation, but the compound is believed to exert its effects through modulation of cellular processes and inhibition of specific enzymes .
Comparison with Similar Compounds
Structural Analysis
- Substituent Effects: Compared to N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide , the target compound replaces the acetamido group with a nitrobenzamido group. The 3-chloro-N-phenyl-phthalimide shares a chloro-aromatic core but lacks the benzamide backbone. Its phthalimide structure is rigid, favoring polymer synthesis, whereas the target compound’s flexibility may suit pharmaceutical applications.
Physico-Chemical Properties
- Density and Stability: The 3-amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide has a density of 1.304 g/cm³ and is stored at room temperature.
- Synthetic Routes: Substitution and condensation reactions described for N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide could apply to the target compound, with nitration steps added for nitro group introduction.
Functional Implications
- Pharmaceutical Potential: Quinoline derivatives with chloro and pyridylmethoxy groups (e.g., EP 3 222 620 B1 ) are used in kinase inhibitors, suggesting the target compound’s nitro groups could modulate similar biological pathways.
- Agrochemical Applications :
Research Findings and Data Gaps
- Synthesis Challenges :
- Biological Activity: No direct evidence links the target compound to specific assays, but analogs like cyprofuram and kinase-targeting quinoline derivatives suggest testable hypotheses for antimicrobial or anticancer activity.
Biological Activity
N-[3-Chloro-4-(3-nitrobenzamido)phenyl]-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available research on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of both nitro and amide functional groups. Its molecular formula is C15H12ClN3O4, and its IUPAC name reflects its intricate arrangement of atoms.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related nitrobenzamide derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
Table 1: Summary of Anticancer Activity in Related Compounds
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that the compound may inhibit bacterial growth, although specific mechanisms remain to be fully elucidated. The presence of the nitro group is often associated with increased antimicrobial activity in similar compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Nitro groups can interfere with nucleic acid synthesis, leading to impaired cell division.
- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
- Modulation of Enzyme Activity : It may affect various enzymes involved in metabolic pathways, impacting cellular homeostasis.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : In vitro studies demonstrated that this compound significantly reduced the viability of human breast cancer cells compared to control groups, suggesting its potential as a therapeutic agent .
- Case Study 2 : A comparative study with other nitro-containing compounds showed enhanced efficacy against resistant bacterial strains, indicating a promising avenue for antibiotic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
